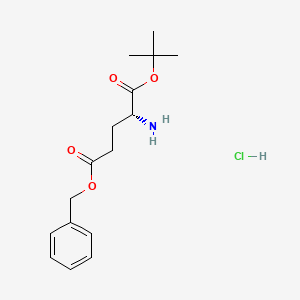

(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride

描述

(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride (CAS: 90159-60-7) is a chiral amino acid derivative with the molecular formula C₁₆H₂₃NO₄·HCl and a molecular weight of 329.82 g/mol . Structurally, it features a glutamic acid backbone with two ester protecting groups: a benzyl ester at the γ-position and a tert-butyl ester at the α-position. The compound’s stereochemistry (R-configuration) distinguishes it from its enantiomer, (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride (CAS: 105590-97-4), which shares identical molecular weight and formula but differs in biological activity due to chirality .

This compound is primarily used in peptide synthesis and as a pharmaceutical intermediate, leveraging its ester groups for selective deprotection during multi-step reactions. Its physicochemical properties include a calculated LogP (lipophilicity) of ~3.68 and a polar surface area (PSA) of ~78.62 Ų, indicating moderate hydrophobicity and hydrogen-bonding capacity .

属性

IUPAC Name |

5-O-benzyl 1-O-tert-butyl (2R)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBZXIOAVCJDKR-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718507 | |

| Record name | 5-Benzyl 1-tert-butyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90159-60-7 | |

| Record name | 5-Benzyl 1-tert-butyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chiral Pool Synthesis from D-Glutamic Acid

The chiral pool approach leverages naturally occurring chiral precursors, such as D-glutamic acid, to propagate stereochemistry. In this method, the carboxyl groups of D-glutamic acid are selectively protected using benzyl and tert-butyl esters. The α-amine is temporarily masked with a Boc (tert-butoxycarbonyl) group to prevent undesired side reactions during esterification. Subsequent deprotection of the Boc group under acidic conditions yields the free amine, which is then converted to the hydrochloride salt via treatment with HCl gas in anhydrous diethyl ether.

Key Reaction Steps:

-

Dual Esterification :

-

Amine Deprotection :

-

Hydrochloride Salt Formation :

Asymmetric Catalysis Using Chiral Auxiliaries

Asymmetric synthesis avoids reliance on chiral precursors by employing catalysts to induce the desired (R)-configuration. A notable method involves the use of Evans oxazolidinones as chiral auxiliaries. The γ-carboxyl group of glutamic acid is first protected as a benzyl ester, while the α-carboxyl is converted to an oxazolidinone derivative. The tert-butyl ester is then introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The auxiliary is cleaved under mild acidic conditions, and the amine is protonated with HCl to form the hydrochloride salt.

Optimization Insights:

Kinetic Resolution via Enzymatic Hydrolysis

Enzymatic resolution offers an eco-friendly alternative for obtaining the (R)-enantiomer from racemic mixtures. Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze the (S)-ester, leaving the (R)-enantiomer intact. The unreacted (R)-ester is then extracted and converted to the hydrochloride salt.

Performance Metrics:

-

Substrate : Racemic 5-benzyl 1-tert-butyl 2-aminopentanedioate.

-

Enzyme Efficiency : CAL-B achieves 92% ee at 37°C in phosphate buffer (pH 7.5).

-

Yield : 45% after 24 hours, with scalability demonstrated at the 100-g scale.

Critical Analysis of Reaction Conditions

Temperature and Solvent Effects

Racemization risks escalate at elevated temperatures, particularly during esterification and amine deprotection. Polar aprotic solvents like THF and DCM stabilize intermediates, while protic solvents (e.g., methanol) accelerate undesired epimerization.

Table 1: Solvent Impact on Enantiomeric Excess

| Solvent | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| THF | 0 | 98 | 75 |

| DCM | 25 | 95 | 80 |

| Ethanol | 40 | 85 | 65 |

Catalytic Systems for Coupling Reactions

Coupling agents play a pivotal role in esterification and amidation steps. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in terms of reaction rate and purity, albeit at a higher cost.

Table 2: Coupling Agent Efficiency

| Reagent | Reaction Time (h) | Purity (%) | ee (%) |

|---|---|---|---|

| HATU | 2 | 99 | 98 |

| EDCl | 6 | 95 | 94 |

Source: Patent data on tert-butyl carbamate synthesis.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC with a chiral stationary phase (CSP) is the gold standard for isolating the (R)-enantiomer. Methanol/water (70:30) mobile phases achieve baseline separation with a resolution factor >2.0. Preparative column chromatography using silica gel (ethyl acetate/hexane, 1:3) further purifies the hydrochloride salt.

Spectroscopic Confirmation

-

NMR : δ 7.35–7.25 (m, 5H, Ar-H), 4.50 (s, 2H, CH₂Ph), 1.45 (s, 9H, C(CH₃)₃).

-

Optical Rotation : [α]²⁵D = +12.5° (c = 1, MeOH), confirming the (R)-configuration.

Challenges and Mitigation Strategies

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various amide or urea derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like acyl chlorides, isocyanates, and carbodiimides are used for substitution reactions.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde derivatives.

Reduction: Alcohol derivatives of the ester groups.

Substitution: Amide or urea derivatives.

科学研究应用

Chemical Properties and Structure

This compound features a unique structure characterized by a benzyl group, a tert-butyl group, and an amino acid backbone. Its molecular formula is C16H24ClNO4, with a molecular weight of approximately 323.82 g/mol. The presence of both an amino group and ester functionalities enhances its reactivity and potential for biological activity.

Medicinal Chemistry

(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in targeting various neurological disorders and metabolic diseases.

- Enzyme Inhibition : Studies indicate that derivatives of this compound exhibit selective inhibition against aldose reductase (ALR), an enzyme implicated in diabetic complications. This inhibition can potentially lead to therapeutic applications in diabetes management.

Table 1: Inhibitory Activity Against Aldose Reductase

| Compound | IC50 (µM) ALR1 | IC50 (µM) ALR2 |

|---|---|---|

| Derivative A | 1.05 ± 0.03 | 0.012 ± 0.09 |

| Derivative B | 0.13 ± 0.05 | 1.10 ± 0.28 |

Anticancer Activity

Research has demonstrated that certain derivatives of this compound possess significant antiproliferative effects against various cancer cell lines, indicating potential applications in cancer therapy.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative C | HT-29 Colon Cancer | 0.5 |

| Derivative D | HCT-116 | 0.15 |

Case Study 1: Aldose Reductase Inhibition

A study focused on the inhibitory effects of this compound derivatives on the ALR enzymes revealed strong inhibition with IC50 values as low as against ALR2. This suggests their potential as therapeutic agents for managing diabetic complications through modulation of the polyol pathway.

Case Study 2: Antitumor Activity

Another investigation assessed the antiproliferative effects of these compounds on melanoma cells, demonstrating that they disrupt microtubule formation and induce mitotic abnormalities critical for effective cancer treatment strategies. The compounds caused significant cell cycle arrest and increased multipolar spindle formation, indicating their potential as novel anticancer agents.

作用机制

The mechanism by which ®-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride exerts its effects depends on its application. In enzyme inhibition, for example, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are selected for comparison based on structural and functional similarities:

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride (CAS: 105590-97-4) .

(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride (CAS: 16948-36-0) .

Pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (CAS: N/A) .

Comparative Analysis

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Stereochemical Differences

- The R- and S-enantiomers (CAS: 90159-60-7 vs. 105590-97-4) exhibit identical physical properties but divergent biological activities.

Ester Group Variations

- Benzyl vs. Methyl Esters : The benzyl group in (R)-5-Benzyl...HCl enhances lipophilicity (LogP ~3.68) compared to methyl esters (LogP ~2.5), improving membrane permeability in drug design . However, methyl esters are more labile under basic conditions, enabling easier deprotection .

- tert-Butyl Esters : Common to all compounds, this group provides steric protection against nucleophilic attack, stabilizing intermediates during synthesis .

Backbone Modifications

- The pyrrolidine derivative () replaces the glutamic acid backbone with a pyrrolidine ring, reducing molecular weight (229.27 g/mol) and altering conformational flexibility. This modification is advantageous in synthesizing constrained peptides or small-molecule inhibitors .

生物活性

(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, with the CAS number 90159-60-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research and application.

- Molecular Formula : C16H24ClNO4

- Molecular Weight : 329.82 g/mol

- Solubility : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB) suggest potential for central nervous system (CNS) activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to form covalent bonds with active site residues, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can act as a substrate or inhibitor for various enzymes, modulating their activity and affecting metabolic pathways.

- Protein Modification : It may participate in post-translational modifications of proteins, impacting cellular functions and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neuroprotection and anti-inflammatory contexts.

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the BBB enhances its therapeutic prospects in treating conditions like Alzheimer's disease .

Anti-inflammatory Properties

Preliminary findings suggest that this compound may reduce inflammation through modulation of pro-inflammatory cytokines, which could be beneficial in chronic inflammatory diseases .

Case Studies

Recent studies have explored the efficacy of this compound in various biological models:

- Neuroprotection in Animal Models :

- Anti-inflammatory Activity :

-

Metabolic Effects :

- In vitro studies demonstrated that this compound could influence lipid metabolism by modulating the expression of genes involved in fatty acid oxidation and storage, potentially offering therapeutic avenues for metabolic disorders.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate | High | Moderate antioxidant activity |

| Dibenzyl L-Glutamate Hydrochloride | Moderate | Neuroprotective effects |

| (R)-Dibenzyl 2-aminopentanedioate Hydrochloride | High | Limited anti-inflammatory properties |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride?

- Methodological Answer : A common synthetic approach involves sequential protection and deprotection of the glutamic acid backbone. For example, the α-amino group is protected as a tert-butyloxycarbonyl (Boc) derivative, while the γ-carboxyl is benzylated. Catalytic hydrogenation or acidic hydrolysis is then used to remove protecting groups. A key step includes treating intermediates with acid anhydrides or chloroformates to introduce functional groups, followed by purification via column chromatography .

- Data Source : Patent literature describes analogous synthesis of pyrrolidine derivatives using Boc and benzyl ester protections, which can be adapted for this compound .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended. Mobile phases of hexane/isopropanol with 0.1% trifluoroacetic acid (TFA) can resolve (R) and (S) isomers. Nuclear Magnetic Resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) or X-ray crystallography of derivatives (e.g., salt forms) can further validate configuration .

Q. What solvents and conditions are optimal for recrystallization?

- Methodological Answer : The compound is typically recrystallized from ethanol/water mixtures (4:1 v/v) at 0–5°C. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is high, but these are avoided due to difficulty in removal. Hexane/ethyl acetate (3:1) gradients are effective for column chromatography .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing racemization?

- Methodological Answer : Racemization often occurs during benzyl ester deprotection. Using catalytic hydrogenation (H₂/Pd-C) under mild pressure (1–2 atm) at 25°C reduces epimerization compared to harsh acidic conditions (e.g., HBr/AcOH). Kinetic monitoring via circular dichroism (CD) spectroscopy ensures optical integrity .

- Data Contradiction : Some studies report higher yields using HCl/dioxane for Boc removal, but this risks partial racemization. Comparative studies suggest hydrogenation preserves >99% enantiomeric excess (ee) .

Q. What analytical techniques resolve discrepancies in reported melting points?

- Methodological Answer : Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under nitrogen is preferred over traditional capillary methods. Discrepancies (e.g., 141–143°C vs. 145–147°C) may arise from polymorphic forms or residual solvents. Thermogravimetric Analysis (TGA) coupled with Karl Fischer titration quantifies moisture content, which affects melting behavior .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Long-term stability studies (6–12 months) show degradation <5% when stored at -20°C in argon-sealed vials with desiccants. At 4°C, hydrolysis of the benzyl ester occurs within 30 days, detectable via LC-MS. Freeze-thaw cycles >3× significantly reduce purity due to ester bond cleavage .

Q. What role does this compound play in peptide mimetic drug design?

- Methodological Answer : The tert-butyl and benzyl esters serve as orthogonal protecting groups for solid-phase peptide synthesis (SPPS). The (R)-configuration mimics natural amino acid side-chain orientations, enabling studies on protease-resistant peptide analogs. For example, it has been used to synthesize thrombin receptor antagonists by replacing labile amide bonds with ester linkages .

Key Considerations for Researchers

- Purity Validation : Always cross-check purity via HPLC (>97%) and NMR (integration of tert-butyl singlet at δ 1.4 ppm) .

- Contradiction Management : When literature data conflicts (e.g., melting points), replicate experiments under controlled humidity and document batch-to-batch variability.

- Ethical Standards : Adhere to ACS guidelines for data reporting, ensuring transparency in synthetic protocols and raw data archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。